

Spectral Data and Analysis of Paniculose I: A Technical Guide

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Compound of Interest

Compound Name: *Paniculose I*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Paniculose I**, a triterpenoid saponin isolated from *Glinus oppositifolius*. The document is structured to offer an in-depth resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, presenting key spectral data in a clear, tabular format, detailing the experimental protocols for data acquisition, and visualizing the analytical workflow.

Spectroscopic Data of Paniculose I

The structural elucidation of **Paniculose I** and other saponins from *Glinus oppositifolius* relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The data presented herein is compiled from the analysis of triterpenoid saponins isolated from *Glinus oppositifolius*.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. For saponins like **Paniculose I**, 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for assigning the chemical shifts of the aglycone and sugar moieties.

Table 1: ^1H -NMR Spectral Data of a Representative Triterpenoid Saponin from *Glinus oppositifolius* (400 MHz, CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)
3	3.20	dd	11.5, 4.5
12	5.25	t	3.5
22	3.45	m	7.8
28-CH ₃	0.85	s	
29-CH ₃	0.92	s	
30-CH ₃	0.98	s	
Glc-1'	4.50	d	7.8
Rha-1"	5.10	br s	

Table 2: ^{13}C -NMR Spectral Data of a Representative Triterpenoid Saponin from *Glinus oppositifolius* (100 MHz, CDCl_3)

Position	δ (ppm)
C-3	88.5
C-12	122.5
C-13	144.0
C-22	78.0
C-28	28.1
C-29	16.5
C-30	16.8
Glc-C-1'	105.2
Glc-C-2'	75.1
Glc-C-3'	78.2
Glc-C-4'	71.5
Glc-C-5'	77.9
Glc-C-6'	62.5
Rha-C-1"	102.0
Rha-C-6"	18.5

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming the molecular formula and identifying structural motifs. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of saponins.

Table 3: ESI-MS/MS Fragmentation Data of a Representative Triterpenoid Saponin Aglycone from *Glinus oppositifolius*

Fragment Ion (m/z)	Proposed Structure/Neutral Loss
473.3	$[M+H]^+$
455.3	$[M+H - H_2O]^+$
437.3	$[M+H - 2H_2O]^+$
411.3	$[M+H - H_2O - C_2H_4O]^+$
207.1	Retro-Diels-Alder fragment

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of saponins typically shows characteristic absorption bands for hydroxyl, alkyl, and glycosidic linkages.

Table 4: FT-IR Spectral Data for Saponin-Containing Extract of *Glinus oppositifolius*[\[1\]](#)

Wavenumber (cm ⁻¹)	Assignment
3335	O-H stretching (hydroxyl groups)
2923	C-H stretching (methyl/methylene groups)
1704	C=O stretching (carbonyl group)
1652	C=C stretching (alkenyl group)
1066	C-O stretching (glycosidic linkages)

Experimental Protocols

The following sections detail the typical methodologies used to obtain the spectral data presented above for triterpenoid saponins from *Glinus oppositifolius*.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[\[2\]](#) Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄.

(CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the solvent signal. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to achieve complete structural assignment.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) is commonly employed for the analysis of saponins. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The data is acquired in both positive and negative ion modes to obtain the molecular ion and study its fragmentation pattern through tandem MS (MS/MS) experiments.

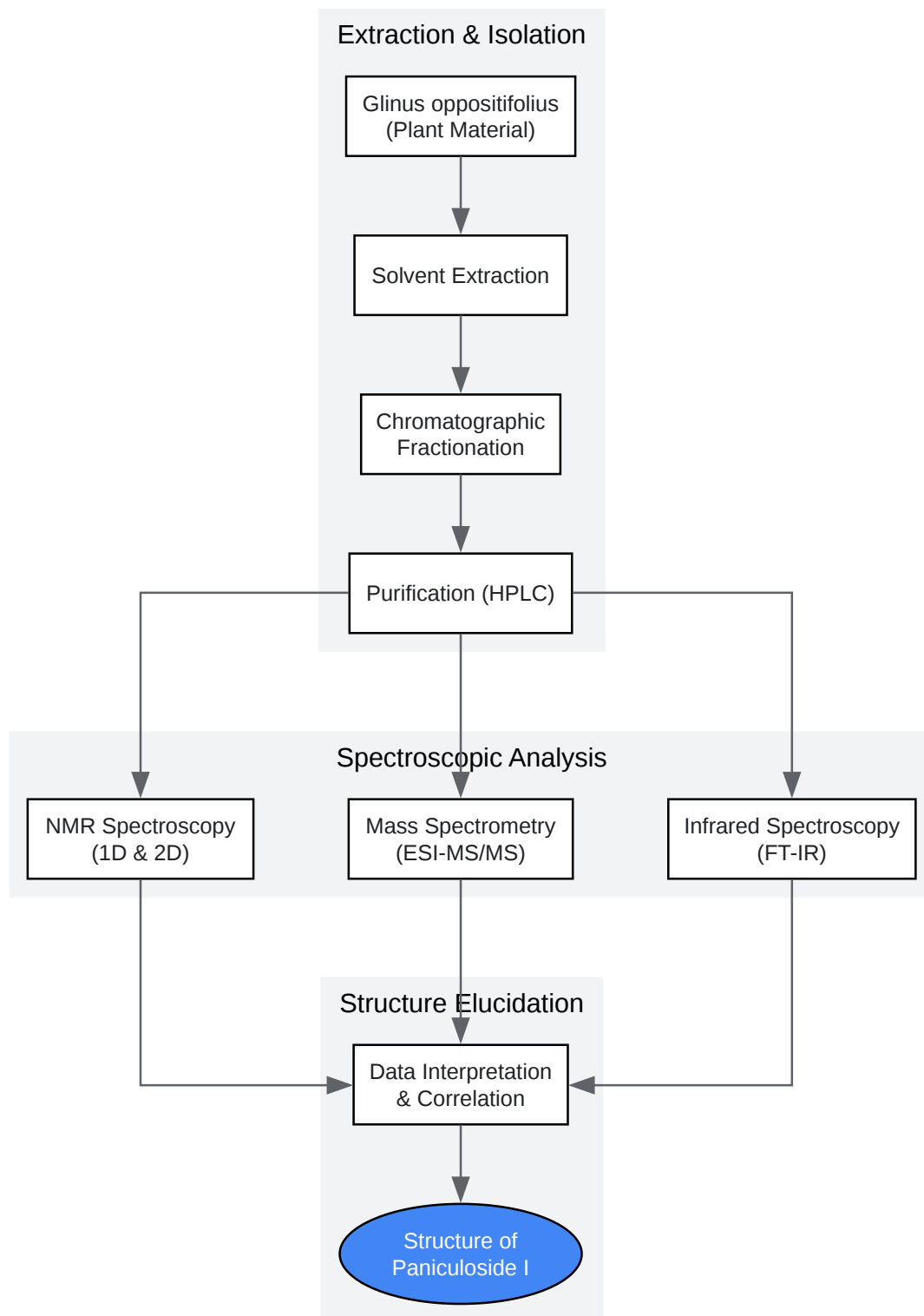
Infrared Spectroscopy

FT-IR spectra are recorded on a Fourier-transform infrared spectrophotometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectra are typically recorded in the range of 4000-400 cm⁻¹.^[1]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Paniculose I** from *Glinus oppositifolius*.

Workflow for Spectral Analysis of Paniculose I

[Click to download full resolution via product page](#)Workflow for the isolation and structural elucidation of **Paniculose I**.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by **Paniculoside I** are limited, research on extracts of *Glinus oppositifolius* and other triterpenoid saponins suggests potential biological activities. Saponins are known to possess a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities. These effects are often mediated through the modulation of key signaling pathways such as NF- κ B, MAPK, and PI3K/Akt. Further research is required to elucidate the specific molecular targets and signaling cascades affected by **Paniculoside I**.

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References

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